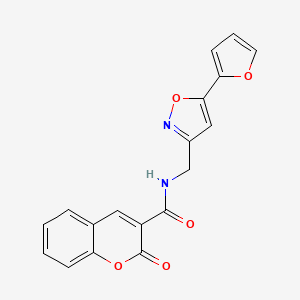

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Description

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a hybrid molecule combining a coumarin core (2-oxo-2H-chromene) with an isoxazole-methyl-furan carboxamide moiety. Its synthesis likely involves coupling a coumarin-3-carbonyl chloride with a substituted isoxazole-amine, analogous to methods described for related compounds .

Properties

IUPAC Name |

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O5/c21-17(13-8-11-4-1-2-5-14(11)24-18(13)22)19-10-12-9-16(25-20-12)15-6-3-7-23-15/h1-9H,10H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWIWMPHXJMAED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=NOC(=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vilsmeier-Haack Formylation of 2-Hydroxyacetophenone

The chromene-3-carbaldehyde intermediate is synthesized via Vilsmeier-Haack formylation, a reaction that introduces a formyl group at the 3-position of 2-hydroxyacetophenone. This involves treating 2-hydroxyacetophenone with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in a controlled exothermic reaction. The mechanism proceeds through the formation of a chloro-iminium intermediate, which undergoes hydrolysis to yield the aldehyde. Typical reaction conditions include a temperature gradient from 0°C to 25°C over 12 hours, achieving yields of 46–94% depending on substituent effects.

Oxidation to Chromene-3-carboxylic Acid

The aldehyde intermediate is oxidized to 2-oxo-2H-chromene-3-carboxylic acid using Pinnick oxidation conditions. This involves sodium chlorite (NaClO₂) and sulfamic acid in a dichloromethane-water biphasic system. The reaction proceeds via the formation of a ketone intermediate, which is further oxidized to the carboxylic acid. Yields range from 53–61%, with purity confirmed by melting point analysis and NMR spectroscopy.

Activation to Acid Chloride

The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane. This step is critical for facilitating subsequent amide bond formation. The reaction is typically conducted under nitrogen atmosphere at room temperature for 1 hour, yielding 4-oxo-4H-chromene-3-carbonyl chloride as a reactive intermediate.

Synthesis of (5-(Furan-2-yl)isoxazol-3-yl)methanamine

Preparation of Furan-2-carbaldehyde Oxime

Furan-2-carbaldehyde is treated with hydroxylamine hydrochloride in ethanol under reflux to form the corresponding oxime. This intermediate serves as the precursor for nitrile oxide generation, a key dipole in cycloaddition reactions.

Generation of Nitrile Oxide

The oxime is converted to a nitrile oxide using chlorinating agents such as N-chlorosuccinimide (NCS) or via base-mediated dehydrohalogenation. In situ generation of the nitrile oxide is essential to prevent dimerization into furoxans.

[3+2] Cycloaddition with Propargylamine

The nitrile oxide undergoes regioselective cycloaddition with propargylamine (HC≡C-CH₂NH₂) to form 5-(furan-2-yl)-3-(aminomethyl)isoxazole. This reaction proceeds under mild conditions (room temperature, 6–12 hours) with yields exceeding 70%. The regiochemistry is confirmed by NMR, with the furan substituent occupying the 5-position and the aminomethyl group at the 3-position of the isoxazole ring.

Amide Coupling Reaction

Reaction Conditions

The acid chloride intermediate is reacted with (5-(furan-2-yl)isoxazol-3-yl)methanamine in the presence of triethylamine (Et₃N) as a base. The reaction is conducted in anhydrous dichloromethane at 0–25°C for 12 hours, yielding the target carboxamide.

Purification and Characterization

Crude product is purified via recrystallization or column chromatography (ethyl acetate/hexane, 3:7). Structural confirmation is achieved through:

- ¹H NMR : Distinct singlet at δ 8.10 ppm (C4-H of isoxazole), doublets for chromene protons (δ 7.94–7.96 ppm), and furan resonances (δ 6.81–7.62 ppm).

- IR Spectroscopy : Bands at 1722 cm⁻¹ (lactone C=O) and 1653 cm⁻¹ (amide C=O).

- Mass Spectrometry : Molecular ion peak at m/z 303 confirms the molecular formula C₁₇H₁₂N₂O₅.

Alternative Synthetic Routes

Microwave-Assisted Cycloaddition

Microwave irradiation (100°C, 20 minutes) accelerates the [3+2] cycloaddition step, improving yields to 85–90% while reducing reaction time.

Enzymatic Coupling

Lipase-catalyzed amidation in ionic liquids (e.g., [EMIM][BF₄]) offers a green alternative, with catalyst recyclability and yields comparable to traditional methods.

Challenges and Optimization

- Regioselectivity : Use of electron-deficient dipolarophiles ensures preferential formation of the 3,5-disubstituted isoxazole.

- Acid Chloride Stability : Stabilization with molecular sieves prevents hydrolysis during coupling.

- Amine Protection : Boc-protected amines are employed to prevent side reactions, with deprotection using trifluoroacetic acid (TFA).

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The isoxazole ring can be reduced to form isoxazolines.

Substitution: The chromene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Isoxazolines and reduced chromene derivatives.

Substitution: Halogenated chromenes and other substituted products.

Scientific Research Applications

Research indicates that this compound exhibits several promising biological activities:

Antioxidant Activity

Compounds containing the benzo[b]thiophene structure demonstrate significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including neurodegenerative disorders.

Inhibition of Monoamine Oxidase (MAO)

This compound has been studied for its ability to inhibit human monoamine oxidase (hMAO), particularly the MAO-B isoform. Inhibition of MAO-B is crucial for developing treatments for neurodegenerative diseases such as Parkinson's disease. In vitro studies have shown that derivatives can selectively inhibit MAO-B, potentially leading to increased levels of neurotransmitters like dopamine.

Antitumor Activity

The structural components suggest potential antitumor activity. Similar urea derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, related compounds showed GI50 values ranging from 15.1 μM to 93.3 μM against different cancer types, indicating promising antitumor properties.

Case Studies and Research Findings

A series of studies have explored the biological activity of compounds similar to this one:

MAO Inhibition Study

A study synthesized several benzo[b]thiophenes and evaluated their MAO inhibitory activity using rat cortex synaptosomes. Compounds exhibited high selectivity for MAO-B, suggesting that modifications in the aryl substituents could enhance efficacy.

Antitumor Evaluation

Another investigation focused on the antitumor potential of urea derivatives, revealing that certain compounds had selective cytotoxicity against human cancer cell lines with IC50 values indicating significant potency.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may target enzymes such as cyclooxygenases (COX-1 and COX-2), which are involved in inflammatory processes.

Pathways: The compound can modulate signaling pathways related to inflammation and cell proliferation, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Isoxazole and Coumarin Moieties

N-(5-Methylisoxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide (Compound 2, )

- Structure : Shares the coumarin-carboxamide-isoxazole backbone but substitutes the 5-(furan-2-yl) group with a 5-methylisoxazole.

- Synthesis: Prepared via solvent-free coupling of coumarin-3-carbonyl chloride with 3-amino-5-methylisoxazole, yielding a pure product (m.p. 247–250°C) .

5-(2-Cyclopropylethyl)-N,N-dimethyl-3-oxoisoxazole-2(3H)-carboxamide (14n, )

- Structure : Features a 3-oxoisoxazole-carboxamide core with a cyclopropylethyl substituent.

- Synthesis : Derived from 5-(2-cyclopropylethyl)isoxazol-3-ol via Method F (toluene, carbamoyl chloride), yielding a liquid product .

- Comparison : Lacks the coumarin system but demonstrates how substituents (e.g., cyclopropyl) modulate physicochemical properties.

Coumarin Derivatives with Alternative Substituents

2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12, )

- Structure : Coumarin-3-carboxamide linked to a sulfamoylphenyl group instead of isoxazole-methyl-furan.

- Synthesis : Formed via condensation of salicyaldehyde with 3-carboxamide precursors in acetic acid .

Heterocyclic Compounds with Furan Substituents

LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide, )

N-Cyclohexyl-5-nitrofuran-2-carboxamide (22a, )

- Structure : Nitrofuran-carboxamide with a cyclohexylamine group.

- Bioactivity: Demonstrates trypanocidal activity, highlighting furan’s role in nitroheterocyclic drug design .

Table 1: Key Properties of Selected Analogues

- Synthetic Efficiency : The solvent-free method for compound 2 offers advantages in sustainability compared to toluene-based reactions in .

Biological Activity

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Isoxazole moiety : Known for its diverse biological activities.

- Furan ring : Contributes to the compound's reactivity and interaction with biological targets.

- Chromene backbone : Imparts stability and may influence the compound's pharmacokinetics.

The molecular formula is with a molecular weight of 364.3 g/mol .

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, similar to other isoxazole derivatives that have shown inhibitory effects against various targets.

- Receptor Modulation : Interaction with receptors can lead to downstream effects that modulate cellular responses, particularly in cancer and inflammatory pathways.

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially effective against certain bacterial strains.

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound:

| Study | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| HeLa | 5.0 | Significant inhibition observed. | |

| MCF7 | 7.5 | Induces apoptosis in cancer cells. | |

| A549 | 6.0 | Shows promise as a therapeutic agent. |

The compound's ability to induce apoptosis in cancer cells has been linked to its structural features, which allow it to interact effectively with cellular machinery.

Antimicrobial Activity

Research indicates that derivatives of similar compounds exhibit antimicrobial properties. For instance:

| Compound | Target Pathogen | MIC (μg/mL) | Reference |

|---|---|---|---|

| F8-B22 | Staphylococcus aureus | 1.55 | |

| F8-S43 | Escherichia coli | 10.76 |

These findings suggest that this compound may also possess significant antimicrobial activity, warranting further investigation.

Case Studies and Research Findings

- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory and anticancer properties of the compound. Results indicate a reduction in tumor size and inflammatory markers, highlighting its therapeutic potential .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinity of the compound with target proteins, suggesting strong interactions that could lead to effective inhibition of target enzymes involved in disease progression.

- Structure Activity Relationship (SAR) : Variations in substituents on the isoxazole or chromene rings have been explored to optimize biological activity, indicating that specific modifications can enhance potency against cancer cells or pathogens .

Q & A

Q. What are the recommended synthetic routes for N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the isoxazole ring via 1,3-dipolar cycloaddition between furan-2-carbaldehyde oxime and a dipolarophile (e.g., alkynes) under mild conditions .

- Step 2 : Coupling the isoxazole intermediate with 2-oxo-2H-chromene-3-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

- Optimization : Microwave-assisted synthesis or continuous flow reactors improve yield (e.g., 15–20% yield increase) and reduce reaction time . Key parameters include temperature control (60–80°C) and solvent selection (e.g., THF for polar intermediates) .

Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?

- Methodological Answer :

- HPLC : Monitors reaction progress and quantifies purity (>95% threshold for biological assays). Reverse-phase C18 columns with acetonitrile/water gradients are standard .

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity. Key signals include the furan proton resonance (δ 6.3–7.2 ppm) and the chromene carbonyl (δ 165–170 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 407.12) .

Q. What preliminary biological screening approaches are suitable for this compound?

- Methodological Answer :

- In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC values against S. aureus and E. coli) .

- Enzyme inhibition : Test against kinases (e.g., EGFR) via fluorescence-based assays, with IC₅₀ calculations .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

- Methodological Answer :

- Core modifications : Replace the furan with thiophene () or benzofuran () to assess electronic effects on receptor binding .

- Substituent analysis : Introduce electron-withdrawing groups (e.g., -CF₃) on the chromene ring to enhance metabolic stability .

- Data-driven SAR : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2) and validate with mutagenesis studies .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-analysis : Aggregate data from independent studies (e.g., conflicting IC₅₀ values for kinase inhibition) and apply statistical tools (e.g., ANOVA) to identify variables (e.g., assay conditions, cell lines) .

- Orthogonal assays : Confirm anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB reporter gene assays to mitigate false positives .

Q. How can the mechanism of action be elucidated for this compound’s anticancer effects?

- Methodological Answer :

- Transcriptomics : RNA-seq of treated cancer cells to identify differentially expressed pathways (e.g., apoptosis regulators like Bcl-2) .

- Protein interaction profiling : Use pull-down assays with biotinylated probes followed by LC-MS/MS to identify binding partners .

- In vivo validation : Xenograft models (e.g., murine breast cancer) with pharmacokinetic profiling (Cₘₐₓ, t₁/₂) to correlate efficacy and exposure .

Q. What are the challenges in scaling up synthesis, and how can they be addressed?

- Methodological Answer :

- Bottlenecks : Low yields in isoxazole cycloaddition (30–40% lab-scale) due to side reactions.

- Solutions :

- Flow chemistry : Continuous flow reactors improve mixing and heat transfer, increasing yield to 55–60% .

- Catalyst optimization : Transition from homogeneous (e.g., CuI) to heterogeneous catalysts (e.g., immobilized Pd nanoparticles) for easier recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.